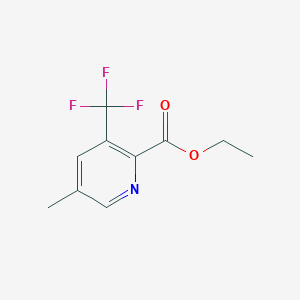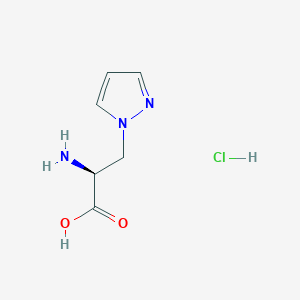
2,6-Dichloro-3-(methylamino)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-(methylamino)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methylamino group at the 3 position, and a carboxylic acid group at the 4 position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isonicotinic acid with thionyl chloride to introduce the chlorine atoms, followed by the reaction with methylamine to introduce the methylamino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-(methylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2,6-Dichloro-3-(methylamino)isonicotinic acid has several scientific research applications:
Agriculture: It is used as an elicitor to induce systemic acquired resistance in plants, helping them resist various pathogens.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds and materials.
作用機序
The mechanism by which 2,6-Dichloro-3-(methylamino)isonicotinic acid exerts its effects involves the activation of specific molecular pathways. In plants, it mimics pathogen attack, triggering the systemic acquired resistance pathway and leading to the production of defense-related proteins and metabolites . In microbial applications, it may inhibit essential enzymes or disrupt cell wall synthesis, similar to other isonicotinic acid derivatives .
類似化合物との比較
Similar Compounds
2,6-Dichloroisonicotinic acid: Lacks the methylamino group but shares similar plant defense elicitor properties.
Isonicotinic acid: The parent compound without chlorine or methylamino substitutions.
Nicotinic acid:
Uniqueness
2,6-Dichloro-3-(methylamino)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups enhances its ability to interact with biological targets and makes it a versatile compound for various applications.
特性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
2,6-dichloro-3-(methylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-5-3(7(12)13)2-4(8)11-6(5)9/h2,10H,1H3,(H,12,13) |
InChIキー |
XWAYOLUNDGFJDS-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=C(C=C1C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)



![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)

